molecular formula C20H45NO7Si2 B14472329 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 67599-38-6

3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

Cat. No.: B14472329
CAS No.: 67599-38-6
M. Wt: 467.7 g/mol
InChI Key: XJLQPHKKIKVLTJ-UHFFFAOYSA-N
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Description

3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a versatile organosilane compound. It is commonly used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of materials science for its ability to modify surfaces and improve the dispersion of nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with various reagents under controlled conditions. One common method includes the use of chloroplatinic acid as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs sol-gel processes to form SiCOH films. This method is advantageous due to its scalability and efficiency in producing high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include modified silanes and siloxanes, which are used in various applications such as coatings, adhesives, and sealants .

Mechanism of Action

The compound exerts its effects primarily through the formation of strong covalent bonds with both organic and inorganic substrates. This enhances the adhesion and compatibility between different materials. The epoxide ring in the compound is particularly reactive, allowing it to undergo ring-opening reactions that facilitate the formation of these bonds .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
  • β-(3,4 Epoxycyclohexyl)ethyltrimethoxysilane
  • Silane A 186

Uniqueness

Compared to similar compounds, 3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane offers enhanced reactivity due to its unique epoxide ring structure. This makes it more effective as a coupling agent and adhesion promoter .

Properties

CAS No.

67599-38-6

Molecular Formula

C20H45NO7Si2

Molecular Weight

467.7 g/mol

IUPAC Name

3-triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

InChI

InChI=1S/C11H22O4Si.C9H23NO3Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10;1-4-11-14(12-5-2,13-6-3)9-7-8-10/h9-11H,4-8H2,1-3H3;4-10H2,1-3H3

InChI Key

XJLQPHKKIKVLTJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)(OCC)OCC.CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Related CAS

67599-38-6

Origin of Product

United States

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